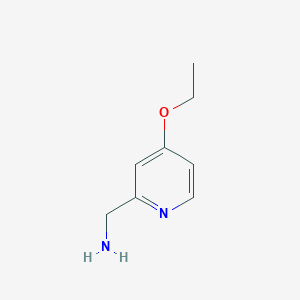

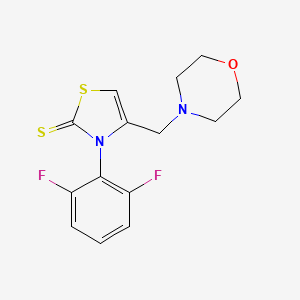

![molecular formula C9H6N4OS B2745718 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477856-82-9](/img/structure/B2745718.png)

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile, also known as POSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POSA is a member of the oxadiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

Complex Heterocyclic Structures : A study by Fathima et al. (2021) focuses on the synthesis of novel compounds by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles, resulting in heterocyclic ring systems. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities, showing a wide range of activities and excellent docking scores with antitubercular receptors (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).

Antimicrobial and Antioxidant Activities : Patel et al. (2013) synthesized a series of oxadiazoles based on 2-benzylsulfanyl-nicotinic acid, showing promising antimicrobial activity against Escherichia coli and antitubercular activity, albeit with no significant antitumor activity against 60 human tumor cell lines (Patel, Purohit, Rajani, Moo-Puc, & Rivera, 2013).

Chemical Synthesis and Characterization

Synthesis of Sulfones : Tverdokhlebov et al. (2006) demonstrated the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid to yield thiazolidin-4-ones, which underwent further transformations to produce novel pyrrolo[2,1-b]thiazol-3(2H)-ones, highlighting the versatility of sulfanyl acetonitriles in synthesizing complex sulfur-containing heterocycles (Tverdokhlebov, Andrushko, & Tolmachev, 2006).

Binuclear Metallocycles : Xiao et al. (2011) used a related ligand to synthesize novel binuclear metallocycles, demonstrating the compound's potential in forming complex metal-organic frameworks with potential applications in catalysis and materials science (Xiao, Ma, Huang, & Dong, 2011).

Chemical Properties and Interactions

Basicity Scale in Acetonitrile : Research by Kaljurand et al. (2000) established a spectrophotometric basicity scale in acetonitrile, contributing to our understanding of basicity in organic solvents and providing valuable information for chemical synthesis and reaction optimization (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).

Photophysical Properties : Piguet et al. (1997) investigated the formation of heterodinuclear non-covalent podates in acetonitrile, showing how ligands can be designed to selectively form structures with specific metal ions, leading to materials with finely tunable photophysical and magnetic properties (Piguet, Rivara-Minten, Bernardinelli, Bünzli, & Hopfgartner, 1997).

properties

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-3-6-15-9-13-12-8(14-9)7-1-4-11-5-2-7/h1-2,4-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFBVQOTLDPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

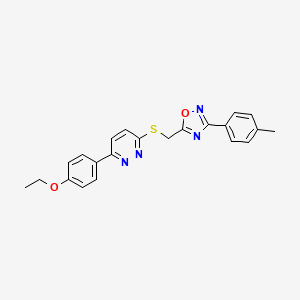

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

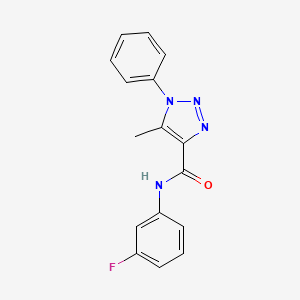

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)

![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((4-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2745654.png)

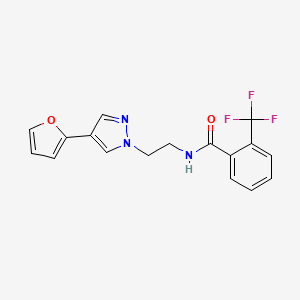

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)